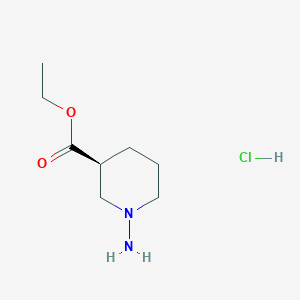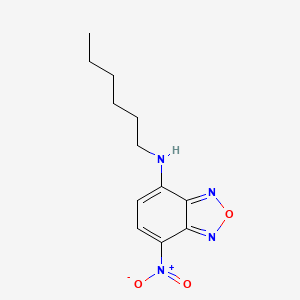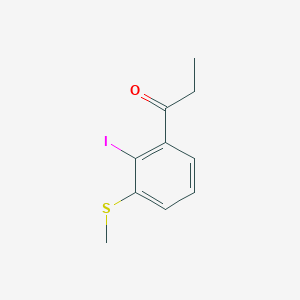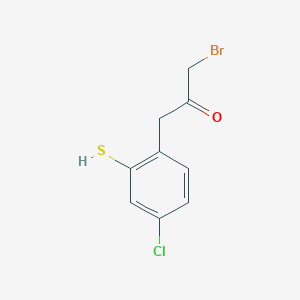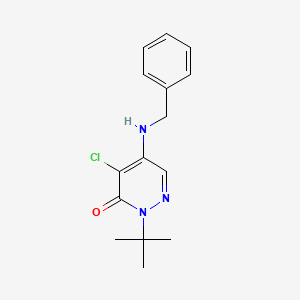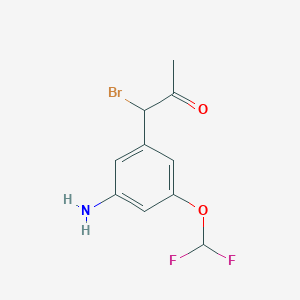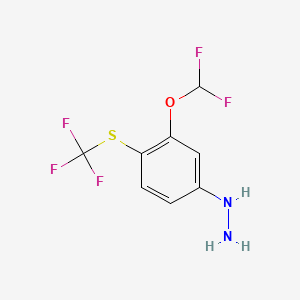
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine is a compound that features both difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, with a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine typically involves the introduction of difluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of a hydrazine moiety. Specific synthetic routes and reaction conditions may vary, but common methods include:
Radical trifluoromethylation: This process involves the use of radical intermediates to introduce trifluoromethyl groups onto aromatic compounds.
Visible-light-promoted S-trifluoromethylation: This method uses visible light to promote the trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The difluoromethoxy and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl hydrazines.
Scientific Research Applications
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Biology: It may be used in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways. The difluoromethoxy and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to specific targets. The hydrazine moiety can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds that contain difluoromethoxy and trifluoromethylthio groups. Some similar compounds include:
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.
Difluoromethylated compounds: These compounds have similar reactivity and applications in pharmaceuticals and materials science.
Properties
Molecular Formula |
C8H7F5N2OS |
|---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
[3-(difluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2OS/c9-7(10)16-5-3-4(15-14)1-2-6(5)17-8(11,12)13/h1-3,7,15H,14H2 |
InChI Key |
JFPKMPKFPNYKKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)OC(F)F)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


